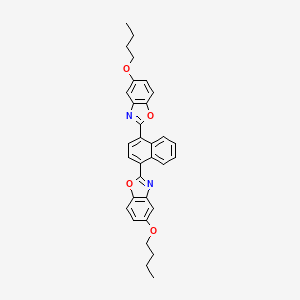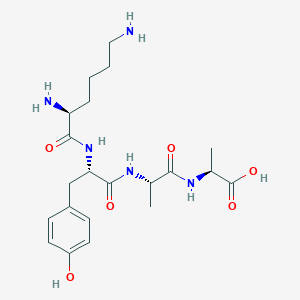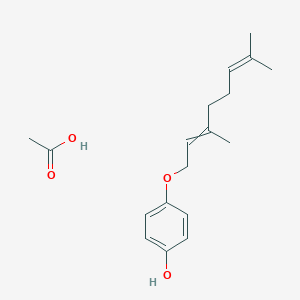
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol is an organic compound characterized by its complex structure, which includes phenyl and phenoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol typically involves stereospecific reactions to ensure the correct configuration of the molecule. One common method involves the reaction of 1-acyl-alkyl derivatives under specific conditions to produce the desired compound . The process often requires high yields and precise control over reaction conditions to maintain the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process might include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The phenyl and phenoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Mecanismo De Acción
The mechanism by which (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol include other phenyl and phenoxyphenyl derivatives that share structural similarities. Examples include:
- (1R,2S,3R)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol
- (1S,2R,3S)-3-(4-phenoxyphenyl)-1-phenylbutane-1,2-diol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenyl and phenoxyphenyl groups
Propiedades
Número CAS |
243861-00-9 |
|---|---|
Fórmula molecular |
C22H22O3 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol |
InChI |
InChI=1S/C22H22O3/c1-16(21(23)22(24)17-9-4-2-5-10-17)18-11-8-14-20(15-18)25-19-12-6-3-7-13-19/h2-16,21-24H,1H3/t16-,21+,22-/m0/s1 |
Clave InChI |
AOPBLLPAGSNVDZ-USCONSEESA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)[C@H]([C@H](C3=CC=CC=C3)O)O |
SMILES canónico |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(C(C3=CC=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)

![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)

![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)


![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)


